molecular formula C16H14F2N2O2 B5776121 N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide

N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide

Cat. No. B5776121
M. Wt: 304.29 g/mol
InChI Key: LKHSULULOOGZRH-UHFFFAOYSA-N
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Description

N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide, commonly known as DAA-1106, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective agonist of the peripheral benzodiazepine receptor (PBR), which is known to play a crucial role in various physiological and pathological processes.

Scientific Research Applications

DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. It has been shown to have a neuroprotective effect by reducing inflammation and oxidative stress in the brain. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. Moreover, DAA-1106 has been investigated for its potential use as a radiotracer in positron emission tomography (PET) imaging studies.

Mechanism of Action

DAA-1106 selectively binds to the N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide, which is located on the outer mitochondrial membrane and is involved in the regulation of various cellular processes, including apoptosis, inflammation, and oxidative stress. Activation of the N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide by DAA-1106 results in the modulation of these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. It has also been found to inhibit the growth and proliferation of cancer cells and reduce the formation of new blood vessels. Moreover, DAA-1106 has been shown to have a protective effect on the brain and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DAA-1106 in lab experiments is its high selectivity towards the N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide, which allows for specific modulation of cellular processes. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using DAA-1106 is its relatively low potency compared to other N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide ligands, which may limit its therapeutic efficacy.

Future Directions

The potential therapeutic applications of DAA-1106 are vast, and there is much scope for future research in this area. Some of the future directions that can be explored include the development of more potent analogs of DAA-1106, investigation of its potential use in the treatment of other diseases, and further exploration of its mechanism of action. Additionally, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of DAA-1106 involves the reaction of 2,4-difluoroaniline with ethyl 3-methyl-3-oxo-2-phenylpropionate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

N-[2-(2,4-difluoroanilino)-2-oxoethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c1-10-3-2-4-11(7-10)16(22)19-9-15(21)20-14-6-5-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHSULULOOGZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide

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